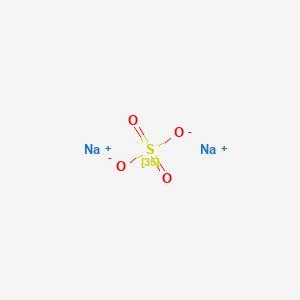

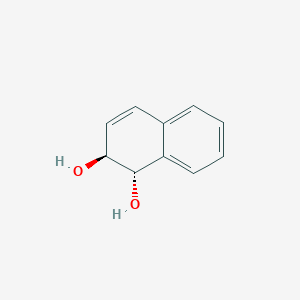

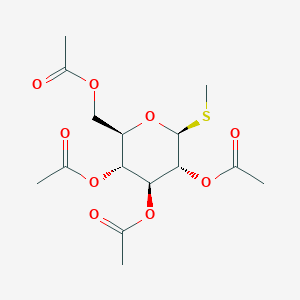

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The practical synthesis of closely related compounds often involves the use of protective groups and selective reactions. For example, the synthesis of 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, a similar compound, has been achieved in 50% yield by reacting β-d-glucose pentaacetate and 3 mol equiv of an allyl alcohol with ZnCl2 in toluene, followed by recrystallization (Yuasa & Yuasa, 2004).

Molecular Structure Analysis

The crystal and molecular structure of related compounds like methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside have been elucidated through X-ray diffraction. Such structures typically show fully-extended conformations without intra-molecular hydrogen bonding, demonstrating the spatial arrangement of acetyl groups around the glucopyranose rings (Takeda et al., 1978).

科学的研究の応用

-

- Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is used in the field of chemistry and biochemistry for various reactions .

- It is used in the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .

- The methods of application involve standard laboratory procedures in chemistry and biochemistry, including the use of specific reagents and controlled conditions .

- The outcomes of these reactions have been studied both experimentally and computationally, demonstrating the anomeric effect during deacetylation and dealkylation .

-

- This compound is also used in the synthesis of other compounds with phytohormonal activity .

- The specific methods of synthesis would depend on the target compound, but would generally involve reaction with appropriate reagents under controlled conditions .

- The outcomes of these syntheses would be the desired compounds with phytohormonal activity .

-

- This compound is used in organic synthesis .

- It is often used as a starting material or intermediate in the synthesis of other complex organic compounds .

- The specific methods of synthesis would depend on the target compound, but would generally involve reaction with appropriate reagents under controlled conditions .

- The outcomes of these syntheses would be the desired complex organic compounds .

-

- Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is used in carbohydrate chemistry .

- It can be used as a substrate for nucleophilic addition reactions .

- The methods of application involve standard laboratory procedures in carbohydrate chemistry, including the use of specific reagents and controlled conditions .

- The outcomes of these reactions have been studied both experimentally and computationally .

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUCHLBRWBKGN-QMIVOQANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457435 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

CAS RN |

13350-45-3 |

Source

|

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。